molecular formula C10H19NO B13078236 2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol

2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol

Cat. No.: B13078236
M. Wt: 169.26 g/mol
InChI Key: LMNCUKGFGMRJQN-UHFFFAOYSA-N
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Description

2-Amino-1-{bicyclo[222]octan-2-yl}ethan-1-ol is a chemical compound with the molecular formula C10H19NO It features a bicyclo[222]octane structure, which is a common motif in various natural products and synthetic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol typically involves the enantioselective synthesis of bicyclo[2.2.2]octane derivatives. One common method includes the use of chiral catalysts to achieve the desired stereochemistry . The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and temperatures ranging from -78°C to room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce azides or other functional groups .

Scientific Research Applications

2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action for 2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The bicyclo[2.2.2]octane structure allows it to fit into specific binding sites, influencing biological pathways and chemical reactions . The exact pathways and targets depend on the specific application and context of use.

Biological Activity

2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol, also known as a bicyclic amine compound, has garnered attention in recent years due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H19NOC_{10}H_{19}NO, with a molecular weight of approximately 171.27 g/mol. The compound features a bicyclo[2.2.2]octane framework, which contributes to its rigidity and potential interactions with biological targets.

PropertyValue
Molecular FormulaC10H19NO
Molecular Weight171.27 g/mol
IUPAC NameThis compound
CAS Number1855850-39-3
Physical FormPowder

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The amine group can engage in hydrogen bonding and electrostatic interactions, enhancing binding affinity and specificity towards biological targets.

Key Mechanisms

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions.
  • Receptor Modulation : It has the potential to act as a ligand for various receptors, influencing signaling pathways related to neurotransmission and other physiological processes.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antiprotozoal Activity

A study demonstrated the antiprotozoal properties of bicyclo[2.2.2]octane derivatives, including this compound, showing effectiveness against protozoal infections such as those caused by Leishmania species .

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases by modulating neurotransmitter systems.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study on Antiprotozoal Activity : Research conducted on bicyclic amines indicated significant antiprotozoal activity against Leishmania donovani, suggesting that structural modifications could enhance efficacy .

    Table 1: Summary of Antiprotozoal Activity
    CompoundActivity (IC50)Reference
    2-Amino-1-{bicyclo[2.2.2]octan-2-y}ethan-1-olEffective against Leishmania
    Other bicyclic derivativesVaries

Therapeutic Potential

Given its unique structure and biological activity, 2-Amino-1-{bicyclo[2.2.2]octan-2-y}ethan-1-ol holds promise for development into therapeutic agents targeting various diseases, particularly those involving protozoal infections and neurological disorders.

Properties

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

2-amino-1-(2-bicyclo[2.2.2]octanyl)ethanol

InChI

InChI=1S/C10H19NO/c11-6-10(12)9-5-7-1-3-8(9)4-2-7/h7-10,12H,1-6,11H2

InChI Key

LMNCUKGFGMRJQN-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC1CC2C(CN)O

Origin of Product

United States

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